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Compound of Interest

Compound Name: 3-Phenylcyclohexanone

Cat. No.: B1347610 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-Phenylcyclohexanone using

fundamental spectroscopic and spectrometric techniques: Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented

herein is crucial for the structural elucidation, identification, and quality control of this

compound in research and development settings. Detailed experimental protocols are provided

to ensure reproducibility, and logical workflows are visualized to aid in understanding the

analytical process.

Data Presentation: Spectroscopic and
Spectrometric Summary
The molecular structure of 3-Phenylcyclohexanone (Molecular Formula: C₁₂H₁₄O, Molecular

Weight: 174.24 g/mol ) is confirmed by the combined interpretation of the following data.[1][2]

Table 1: ¹H NMR Spectroscopic Data for 3-Phenylcyclohexanone (Data typically recorded in

CDCl₃ at 300-500 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.15 - 7.40 Multiplet 5H Ar-H (Phenyl)

2.95 - 3.10 Multiplet 1H H-3 (Benzylic)

2.25 - 2.60 Multiplet 4H H-2, H-6 (α-carbonyl)

1.70 - 2.20 Multiplet 4H H-4, H-5

Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent

and spectrometer frequency used.

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylcyclohexanone (Data typically recorded in

CDCl₃ at 75-125 MHz)

Chemical Shift (δ, ppm) Carbon Type (DEPT) Assignment

~210.8 C C=O (C1)

~143.5 C Ar-C (Quaternary, C1')

~128.7 CH Ar-CH (C3', C5')

~126.8 CH Ar-CH (C4')

~126.5 CH Ar-CH (C2', C6')

~49.5 CH₂ CH₂ (C2)

~45.0 CH CH (C3)

~41.2 CH₂ CH₂ (C6)

~31.5 CH₂ CH₂ (C4)

~25.8 CH₂ CH₂ (C5)

Table 3: IR Spectroscopic Data for 3-Phenylcyclohexanone (Data typically acquired via

Attenuated Total Reflectance (ATR))
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Frequency (cm⁻¹) Intensity Vibrational Mode

~3060, 3030 Medium C-H Stretch (Aromatic)

~2945, 2865 Strong C-H Stretch (Aliphatic)

~1712 Strong, Sharp C=O Stretch (Ketone)

~1600, 1495, 1450 Medium-Strong C=C Stretch (Aromatic Ring)

~750, 700 Strong
C-H Bend (Monosubstituted

Benzene)

Table 4: Mass Spectrometry (GC-MS) Data for 3-Phenylcyclohexanone (Data typically

acquired using Electron Ionization (EI) at 70 eV)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Proposed Fragment
Identity

174 High [M]⁺˙ (Molecular Ion)

117 High to Base Peak [C₉H₉]⁺

104 Medium
[C₈H₈]⁺˙ (Styrene radical

cation)

91 Medium [C₇H₇]⁺ (Tropylium ion)

77 Medium [C₆H₅]⁺ (Phenyl cation)

Note: The base peak can vary between m/z 174 and m/z 117 depending on the instrument's

source conditions.[1]

Visualization of Analytical Workflows and Pathways
The following diagrams illustrate the logical processes and molecular behaviors central to the

spectroscopic analysis of 3-Phenylcyclohexanone.
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Caption: A logical workflow for structure elucidation.
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Caption: Proposed ESI-MS fragmentation pathway.
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Caption: Correlation of NMR data to structure.

Experimental Protocols
The following are generalized protocols. Instrument-specific parameters and sample

characteristics may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Accurately weigh 5-10 mg of purified 3-Phenylcyclohexanone and

dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

[3] The solution should be clear.

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical

shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual

solvent peak.
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Data Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it

into the probe.

Shimming: Perform an automated or manual shimming process to optimize the magnetic

field homogeneity.

Parameter Setup: Load standard acquisition parameters for the desired experiment (e.g., ¹H,

¹³C, DEPT). A typical ¹H experiment involves a 30-45° pulse angle and a relaxation delay of

1-2 seconds. For ¹³C, a 90° pulse angle with proton decoupling is standard.

Acquisition: Acquire the Free Induction Decay (FID) data. The number of scans will depend

on the sample concentration (e.g., 8-16 scans for ¹H, 128-1024 scans for ¹³C).

Processing: Perform a Fourier transform on the FID, followed by phase and baseline

correction, to obtain the frequency-domain NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
ATR-FTIR is a rapid and versatile technique for obtaining the infrared spectrum of solid or liquid

samples.[4][5]

Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is

clean.[6] Take a background measurement of the empty crystal. This spectrum is

automatically subtracted from the sample spectrum.

Sample Application: Place a small amount (a few milligrams or one drop) of 3-
Phenylcyclohexanone directly onto the surface of the ATR crystal.

Apply Pressure: For solid samples, lower the press arm to ensure firm and even contact

between the sample and the crystal.[4]

Data Acquisition: Acquire the infrared spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

Cleaning: After measurement, raise the press arm and clean the crystal surface thoroughly

with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry
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completely.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate the analyte from a mixture and obtain its mass spectrum for

identification and fragmentation analysis.

Sample Preparation: Prepare a dilute solution of 3-Phenylcyclohexanone (~10-100 µg/mL)

in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]

Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to vaporize the

sample (e.g., 250 °C). The injection is typically done in split or splitless mode.[8]

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., Helium) through

a capillary column (e.g., a DB-5ms or HP-5ms). The column is housed in an oven that

follows a temperature program to separate compounds based on their boiling points and

column interactions. A typical program might start at 60 °C, hold for 2 minutes, then ramp at

10 °C/min to 280 °C.

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion

source. In Electron Ionization (EI) mode, the molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing them to ionize and fragment.[9]

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into

a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge

(m/z) ratio.

Detection: An electron multiplier detects the ions, and the resulting signal is processed to

generate a mass spectrum. The spectrum is a plot of relative ion abundance versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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